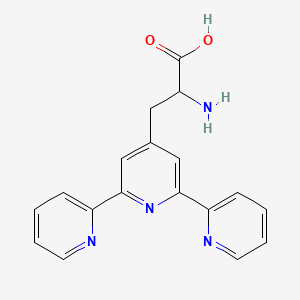
2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of multiple pyridine rings, which are nitrogen-containing heterocycles. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid typically involves multi-step organic reactions. One common method involves the condensation of pyridine derivatives with amino acids under controlled conditions. The reaction may require catalysts such as palladium or platinum to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of high-throughput screening methods allows for the rapid identification of optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyridine rings may be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This binding may involve hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The pathways affected by this compound include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-3-(pyridin-2-yl)propanoic acid
- 2-amino-3-(pyridin-4-yl)propanoic acid
- 2-amino-3-(pyridin-3-yl)propanoic acid
Uniqueness
The presence of multiple pyridine rings in 2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid distinguishes it from other similar compounds. This unique structure enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H16N4O2 |
|---|---|
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C18H16N4O2/c19-13(18(23)24)9-12-10-16(14-5-1-3-7-20-14)22-17(11-12)15-6-2-4-8-21-15/h1-8,10-11,13H,9,19H2,(H,23,24) |
InChI-Schlüssel |
LTNXLDXFMUGDCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15290343.png)




![1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15290369.png)




![2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B15290398.png)

